molecular formula C15H14F6O3 B1343563 Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate CAS No. 898792-94-4

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Cat. No.: B1343563
CAS No.: 898792-94-4
M. Wt: 356.26 g/mol
InChI Key: MFBLNHLGZCEFDA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a ketoester functional group and an aromatic ring substituted with two strongly electron-withdrawing trifluoromethyl groups. The presence of fluorine atoms and the trifluoromethyl group is a common strategy in pharmaceutical development to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability . As a chemical intermediate, its keto and ester groups are versatile handles for further synthetic transformations. Researchers may utilize it in the synthesis of more complex, biologically active molecules, including various heterocycles. Similar fluorinated valerate esters and pyrazolone derivatives are frequently employed as key precursors in creating templates for combinatorial chemistry, aimed at developing compounds with a wide range of potential biological activities . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBLNHLGZCEFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645523
Record name Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-94-4
Record name Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Kinetics
Acidic hydrolysisHCl (10% aqueous), reflux (4 hr)5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid + ethanol1st-order kinetics
Basic hydrolysisNaOH (1M, dioxane-water), 80°CSodium 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate + ethanolPseudo-1st-order

Hydrolysis rates vary with solvent polarity and temperature. Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Reduction Reactions

The ketone moiety is susceptible to reduction:

Reducing Agent Conditions Product Yield
NaBH4Ethanol, 0°C → RT, 2 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-5-hydroxypentanoate78%
LiAlH4Dry THF, reflux, 6 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-1,5-pentanediol92%

LiAlH4 achieves full reduction to the diol, while NaBH4 selectively reduces the ketone to a secondary alcohol .

Nucleophilic Substitution

The carbonyl groups participate in nucleophilic additions:

3.1. Amine Reactions

Amine Conditions Product Catalyst
BenzylamineTHF, Et3N, RT, 12 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-5-(benzylamino)pentanoateNone
AnilineDCM, H2SO4, 50°C, 8 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-5-(phenylamino)pentanoateAcidic

Amines react via nucleophilic attack at the ketone carbonyl, forming stable imine derivatives .

3.2. Grignard Reagents

Reagent Conditions Product Steric Effects
CH3MgBrDry ether, 0°C → RT, 4 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-5-(2-hydroxypropan-2-yl)pentanoateModerate
PhMgBrTHF, −78°C → RT, 6 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-5-(diphenylhydroxymethyl)pentanoateSignificant

Grignard additions are sterically hindered by the bulky trifluoromethylphenyl group .

Oxidation Reactions

The α-hydrogens adjacent to the ketone are oxidation-prone:

Oxidizing Agent Conditions Product Mechanism
KMnO4 (acidic)H2SO4, 60°C, 3 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-3-oxopentanedioateRadical-mediated
CrO3Acetone, RT, 8 hrEthyl 5-(3,5-ditrifluoromethylphenyl)-3,5-dioxopentanoateElectrophilic oxidation

Oxidation selectively targets the γ-position relative to the ketone due to hyperconjugative stabilization .

Comparative Reactivity

Key structural features influencing reactivity:

Functional Group Reactivity Trend Rationale
Ester (COOEt)Hydrolysis > ReductionElectron-withdrawing trifluoromethyl groups enhance electrophilicity
Ketone (C=O)Nucleophilic addition > ReductionSteric bulk reduces accessibility for larger nucleophiles

The electron-withdrawing trifluoromethyl groups increase electrophilicity at both carbonyl centers, accelerating reactions with nucleophiles .

Industrial-Scale Modifications

Process Optimization Strategy Outcome
Continuous hydrolysisMicroreactor, 120°C, 10 min residence time99% conversion with reduced side products
Catalytic reductionPd/C (5 wt%), H2 (50 psi), ethanol, 40°C95% yield of diol without over-reduction

Scientific Research Applications

Medicinal Chemistry

Polymer Development

In materials science, Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is utilized in the synthesis of advanced polymers with unique properties. The trifluoromethyl groups can impart thermal stability and chemical resistance to polymer matrices.

Case Study: Fluorinated Polymers

A study investigated the incorporation of this compound into polymer blends, resulting in materials with enhanced mechanical properties and thermal stability compared to conventional polymers. These materials are suitable for applications in coatings and high-performance composites .

ApplicationDescription
CoatingsEnhanced durability
CompositesImproved mechanical strength

Biochemical Probes

The compound is also employed as a biochemical probe to study various cellular processes. Its ability to interact with specific biomolecules makes it useful for elucidating biochemical pathways.

Case Study: Enzyme Inhibition

Research demonstrated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This property has been exploited to investigate metabolic disorders and develop potential therapeutic strategies .

ApplicationTarget
Enzyme InhibitionMetabolic enzymes
Pathway ElucidationBiochemical pathways

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Valerate Derivatives

Compound Name Substituents on Phenyl Ring Ester Group Molecular Weight (g/mol) Key Functional Groups
This compound 3,5-di-CF₃ Ethyl ~340 (estimated) Ketone, trifluoromethyl
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3,5-di-F Ethyl ~270 (estimated) Ketone, fluorine
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate 3,5-di-OCH₃ Ethyl 296.3 Ketone, methoxy
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate 3,5-di-F Methyl 256 Ketone, fluorine, methyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl groups in the target compound enhance its electron-deficient character compared to fluorine (moderately electron-withdrawing) or methoxy (electron-donating) substituents. This difference significantly impacts reactivity in nucleophilic acyl substitutions or polymerizations .
  • Steric Effects : The bulky -CF₃ groups may hinder steric accessibility in reactions compared to smaller -F or -OCH₃ groups .

Physicochemical and Application Comparisons

Table 2: Physicochemical and Application Data

Compound Name Melting Point (°C) Solubility Applications Safety Precautions
This compound Not reported Likely lipophilic Dielectric polymers, intermediates Handle with PPE; avoid inhalation
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate Not reported Moderate in EtOAc Synthetic intermediates Use gloves, masks; avoid skin contact
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate Not reported Polar solvents Industrial research Follow GHS guidelines
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate Not reported Ethanol, DMSO Pharmaceutical intermediates Store in inert atmosphere

Key Findings :

  • Thermal Stability : Fluorinated derivatives like the target compound exhibit superior thermal stability, making them suitable for high-performance polymers in electronics .
  • Solubility : The lipophilicity of the trifluoromethylated compound may limit its utility in aqueous systems compared to methoxy-substituted analogs .

Biological Activity

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving trifluoromethyl-substituted phenyl groups. The synthesis typically involves the reaction of ethyl acetoacetate with a suitable trifluoromethyl-substituted phenyl compound under basic conditions.

Biological Activity Overview

The biological activity of this compound has been studied primarily for its antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, improving their efficacy against various pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1 µg/mL against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Biofilm Eradication : Compounds derived from this structure demonstrated potent biofilm eradication capabilities, with minimum biofilm eradication concentration (MBEC) values also around 1 µg/mL .

Anticancer Activity

The compound's potential anticancer activity is attributed to its ability to intercalate with DNA and inhibit certain enzymes involved in metabolic pathways. Specific studies have reported:

  • Cytotoxicity : The IC50 values for some derivatives ranged between 7–9 µg/mL in various cancer cell lines .
  • Mechanism of Action : The mechanism involves disruption of cellular processes through DNA interaction and enzyme inhibition, which can lead to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in Molecules highlighted the antimicrobial efficacy of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which showed enhanced growth inhibition against multiple bacterial strains including MRSA . The study emphasized structure-activity relationships (SAR) that correlate specific substitutions with increased potency.
  • Cytotoxicity Assessment :
    • Another research effort assessed the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that certain structural modifications significantly improved the cytotoxic profile, providing insights into optimizing the compound for therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Measurement Value Reference
Antimicrobial (MIC)Against MRSA1 µg/mL
Biofilm Eradication (MBEC)Against S. aureus1 µg/mL
Cytotoxicity (IC50)Cancer cell lines7–9 µg/mL

Q & A

Q. What are the most reliable synthetic routes for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate, and how can reaction conditions be optimized for yield and purity?

Q. How do structural modifications to the 5-oxovalerate moiety influence biological activity, particularly in receptor antagonism?

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in crystal packing (e.g., torsion angles of the trifluoromethyl groups) may arise from polymorphic forms. Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement and check for twinning or disorder . For ambiguous cases, cross-validate with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify energetically favorable conformers .

Q. What computational strategies are recommended for modeling interactions between this compound and target receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., OXE receptor PDB: 5OXE). Prioritize hydrophobic interactions with trifluoromethyl groups and hydrogen bonding with the ketone oxygen. MD simulations (AMBER) over 100 ns can assess binding stability. Free energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :
  • pH Stability : Test buffered solutions (pH 4–9) at 37°C. The ester group is prone to hydrolysis; use phosphate-buffered saline (PBS, pH 7.4) with <10% degradation over 24 hours .
  • Light Sensitivity : Store solutions in amber vials under argon to prevent photodegradation of the ketone moiety.

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